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Methyl 5-aminobenzo[d]oxazole-2-

carboxylate

Cat. No.: B1288156 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Aminobenzoxazole esters represent a versatile class of heterocyclic compounds that have

garnered significant attention in medicinal chemistry and drug discovery. Their unique structural

features and diverse biological activities make them promising candidates for the development

of novel therapeutics. This technical guide provides a comprehensive literature review of

aminobenzoxazole esters, focusing on their synthesis, quantitative biological data, and the

signaling pathways they modulate. Detailed experimental protocols for key assays are also

provided to facilitate further research and development in this area.

Synthesis of Aminobenzoxazole Esters
The synthesis of the 2-aminobenzoxazole core is a critical step in the generation of diverse

derivatives. A common and effective method involves the cyclization of o-aminophenols with a

cyanating agent. Other approaches include the condensation of 2-aminophenols with

carboxylic acids or their derivatives, often facilitated by microwave irradiation or various

catalysts.[1][2]

One established protocol for the synthesis of 2-aminobenzoxazoles involves the use of N-

cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent in the
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presence of a Lewis acid like BF₃·Et₂O.[2] This method offers good yields and operational

simplicity.

Experimental Protocol: Cyclization of o-Aminophenols
with NCTS[2]
Materials:

o-aminophenol derivative (1 equiv)

N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.5 equiv)

Boron trifluoride diethyl etherate (BF₃·Et₂O) (2 equiv)

1,4-Dioxane (solvent)

Saturated sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl acetate for chromatography

Procedure:

Dissolve the o-aminophenol derivative (0.9 mmol, 1 equiv) and NCTS (1.35 mmol, 1.5 equiv)

in 1,4-dioxane (4 mL).

Add BF₃·Et₂O (1.8 mmol, 2 equiv) dropwise to the solution.

Reflux the reaction mixture overnight (typically 24–30 hours), monitoring the progress by

Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and quench the reaction by adding

saturated NaHCO₃ solution until the pH is approximately 7.
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Dilute the mixture with water (30 mL) and extract with EtOAc (3 x 30 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced

pressure.

Purify the crude residue by column chromatography on silica gel using a hexane/EtOAc

solvent system to obtain the desired 2-aminobenzoxazole product.

Biological Activities and Quantitative Data
Aminobenzoxazole esters have demonstrated a broad spectrum of biological activities,

including anticancer, antimicrobial, and kinase inhibitory effects. The following tables

summarize the quantitative data (IC₅₀ and MIC values) from various studies.

Table 1: Anticancer Activity of Aminobenzoxazole
Derivatives
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Compound/Derivati
ve

Target/Cell Line IC₅₀ (µM) Reference

Aminobenzoxazole

Derivative 1
KDR 6.855 [3]

Aminobenzoxazole

Derivative 16
A549 (Lung Cancer) - (79.42% inhibition) [3]

Aminobenzoxazole

Derivative 17
A549 (Lung Cancer) - (85.81% inhibition) [3]

Aminobenzoxazole

Derivative 16

MCF-7 (Breast

Cancer)
6.98 [3]

Aminobenzoxazole

Derivative 17

MCF-7 (Breast

Cancer)
11.18 [3]

Benzoxazole-

pyrrolidinone 19
MAGL 0.0084 [4]

Benzoxazole-

pyrrolidinone 20
MAGL 0.0076 [4]

Piperidinyl-

benzoxazole 11b

MCF-7 (Breast

Cancer)
Selective, potent [5]

Benzoxazole

derivative 8d
VEGFR-2 0.0554 [6]

Benzoxazole

derivative 8d

MCF-7 (Breast

Cancer)
3.43 [6]

Benzoxazole

derivative 8d

HCT116 (Colon

Cancer)
2.79 [6]

Benzoxazole

derivative 8d
HepG2 (Liver Cancer) 2.43 [6]

Table 2: Antimicrobial Activity of Aminobenzoxazole
Derivatives
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Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

2-aminobenzoxazole

derivatives (3a, 3b,

3c, 3e, 3m, 3v)

Phytopathogenic fungi 1.48–16.6 [7]

3,4,5-

trimethoxyphenyl

benzoxazole

derivatives (IIIa-IIIe)

Various bacteria and

fungi
15.6 - 500 [8]

Benzoxazole-

nitrothiophene

(IITR00803)

E. coli 2 [9]

Experimental Protocols for Biological Assays
Cytotoxicity Assay (MTT Assay)[10][11][12][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.

Materials:

Cancer cell lines (e.g., A549, MCF-7)

Culture medium (e.g., DMEM or MEM) with 7-10% Fetal Bovine Serum (FBS)

96-well plates

Test compounds (aminobenzoxazole esters) dissolved in DMSO

MTT solution (5 mg/mL in PBS)

DMSO (for dissolving formazan crystals)

Microplate reader
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Procedure:

Seed the cells in a 96-well plate at a density of 1-3 x 10⁴ cells/mL and incubate for 24 hours.

Treat the cells with various concentrations of the test compounds and a vehicle control

(DMSO). Include a positive control such as doxorubicin or ellipticine.

Incubate the plates for 48-72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours.

Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 540-570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the IC₅₀ values.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)[9][14][15][16]
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.

Materials:

Bacterial or fungal strains

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

96-well microtiter plates

Test compounds dissolved in a suitable solvent

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:
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Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a

96-well plate.

Prepare a standardized inoculum of the microorganism (approximately 5 x 10⁵ CFU/mL).

Inoculate each well with the microbial suspension. Include a growth control (no compound)

and a sterility control (no inoculum).

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.

The MIC is determined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

Signaling Pathways Modulated by
Aminobenzoxazole Esters
Aminobenzoxazole esters have been shown to exert their biological effects by modulating key

signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. Two of the

most prominent pathways are the VEGFR-2 and PI3K/Akt/mTOR pathways.

VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert

Domain Receptor (KDR), is a key mediator of angiogenesis. Inhibition of this pathway is a

crucial strategy in cancer therapy.[10][11][12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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